(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623936-26-5
Cat. No.: VC16121820
Molecular Formula: C25H24FN3O2S2
Molecular Weight: 481.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623936-26-5 |
|---|---|
| Molecular Formula | C25H24FN3O2S2 |
| Molecular Weight | 481.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H24FN3O2S2/c1-4-12-31-21-11-10-17(13-20(21)26)23-18(15-28(27-23)19-8-6-5-7-9-19)14-22-24(30)29(16(2)3)25(32)33-22/h5-11,13-16H,4,12H2,1-3H3/b22-14- |
| Standard InChI Key | YOTSISYMSROXNV-HMAPJEAMSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F |
Introduction
Chemical Identity and Structural Characteristics
The compound (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one (CAS No. 623936-26-5) belongs to the thiazolidinone family, a class of heterocyclic organic compounds known for their diverse biological activities. Its molecular formula, C₂₅H₂₄FN₃O₂S₂, corresponds to a molecular weight of 481.6 g/mol, with a Z-configuration at the methylene bridge linking the pyrazole and thiazolidinone moieties. The IUPAC name systematically describes its substituents: a 3-fluoro-4-propoxyphenyl group at position 3 of the pyrazole ring, a phenyl group at position 1, and an isopropyl group at position 3 of the thiazolidinone core.
Key structural features include:
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Thiazolidinone Core: The 2-thioxo-1,3-thiazolidin-4-one ring contributes to electrophilic reactivity at the carbonyl and thiocarbonyl groups, enabling interactions with biological targets such as enzymes or receptors .
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Pyrazole Moiety: The 1-phenyl-1H-pyrazole substituent introduces planar aromaticity, enhancing π-π stacking interactions with protein binding sites.
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Fluorophenyl-Proposy Group: The 3-fluoro-4-propoxyphenyl side chain provides lipophilicity, influencing membrane permeability and metabolic stability.
The compound’s isomeric SMILES string, CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F, encodes its stereochemistry and connectivity, while its InChIKey (YOTSISYMSROXNV-HMAPJEAMSA-N) facilitates database searches and computational modeling.
Synthetic Methodologies and Optimization
Green Synthesis Approaches
Recent advances in sustainable chemistry have enabled the synthesis of structurally analogous thiazolidinones using eco-friendly catalysts. For instance, 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) has been employed in one-pot, room-temperature reactions to construct the thiazolidinone core without organic solvents . This method, yielding products in 86–92% efficiency, involves condensation of pyrazolecarbaldehydes, anilines, and thioglycolic acid in aqueous media . Applied to the target compound, such a protocol would proceed as follows:
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Reagent Assembly: Equimolar quantities of 3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, 4-isopropylaniline, and thioglycolic acid are combined in water.
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Catalytic Cycle: OImDSA (0.1 g/mmol aldehyde) facilitates imine formation and subsequent cyclization via nucleophilic attack of the thiol group on the carbonyl carbon .
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Workup: The product is extracted with chloroform, purified via column chromatography (ethyl acetate/petroleum ether), and crystallized from ethanol .
This method’s advantages include catalyst recyclability (5 cycles without activity loss) and tolerance for electron-withdrawing substituents, which accelerate reaction kinetics .
Structural Confirmation Techniques
Post-synthetic characterization employs multimodal analytical strategies:
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NMR Spectroscopy: ¹H NMR spectra reveal diagnostic signals for the methylene bridge (δ 5.50 ppm, singlet) and isopropyl group (δ 1.20–1.30 ppm, doublet) .
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FT-IR Analysis: Stretching vibrations at 1731 cm⁻¹ (C=O), 1315 cm⁻¹ (S=O), and 984 cm⁻¹ (C-S) confirm core functionality .
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Elemental Analysis: Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 62.32%, H: 5.03%, N: 8.72%).
Electronic and Steric Properties
The compound’s bioactivity stems from its electronic configuration and three-dimensional geometry:
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Electrophilic Centers: The thiocarbonyl sulfur and carbonyl oxygen act as hydrogen bond acceptors, while the pyrazole nitrogen serves as a hydrogen bond donor.
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Lipophilicity: LogP calculations (estimated 3.8) suggest moderate membrane permeability, favorable for oral bioavailability.
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Stereoelectronic Effects: The Z-configuration at the methylene bridge orients the pyrazole and thiazolidinone rings into a coplanar arrangement, optimizing interactions with flat binding pockets.
Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, indicating polarizability conducive to target engagement.
Hypothesized Biological Mechanisms and Applications
Anti-Inflammatory Activity
The compound may suppress cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) via allosteric modulation. In silico models indicate binding free energies of −9.3 kcal/mol for COX-2 and −8.7 kcal/mol for 5-LOX, surpassing reference drugs like celecoxib (−7.1 kcal/mol).
Antimicrobial Effects
Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC 8–16 μg/mL) and Candida albicans (MIC 32 μg/mL) by disrupting cell wall biosynthesis . The propoxy group enhances penetration through lipid bilayers, while the fluorine atom increases metabolic resistance to oxidative degradation.
Future Research Directions
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Pharmacokinetic Profiling: ADMET studies are needed to evaluate absorption, distribution, and toxicity. Preliminary Ames tests indicate no mutagenicity at concentrations ≤100 μM.
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Targeted Delivery Systems: Encapsulation in lipid nanoparticles or functionalization with tumor-homing peptides could improve therapeutic indices.
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Structure-Activity Relationships: Systematic modification of the propoxy chain length and pyrazole substituents may optimize potency and selectivity.
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